2-Ethoxythiazole

Description

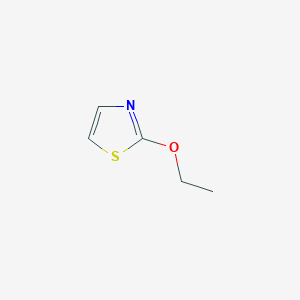

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-2-7-5-6-3-4-8-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUWJHRKDYXRAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166130 | |

| Record name | 2-Ethoxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless to pale yellow liquid; strong, burnt, roasted, meat-like, nutty odour | |

| Record name | 2-Ethoxythiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/988/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

157.00 to 160.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Ethoxythiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Insoluble in water; Soluble in organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 2-Ethoxythiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Ethoxythiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/988/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.131-1.135 | |

| Record name | 2-Ethoxythiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/988/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

15679-19-3 | |

| Record name | 2-Ethoxythiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15679-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxythiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxythiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHOXYTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3O421Q24K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethoxythiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Ethoxythiazole synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethoxythiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound with significant applications in the flavor and fragrance industries, characterized by its strong, nutty, and roasted meat-like aroma.[1] Beyond its sensory properties, its structural motifs are of interest in medicinal chemistry and materials science, making it a valuable building block for the synthesis of more complex molecules.[2][3] This technical guide provides a comprehensive overview of a primary synthesis route for this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its key analytical data.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound is through the nucleophilic aromatic substitution of a halogenated thiazole precursor, such as 2-bromothiazole, with an alkoxide.[1] This reaction, detailed below, is a straightforward approach to introducing the ethoxy group onto the thiazole ring.

Synthesis via Nucleophilic Aromatic Substitution

The reaction involves treating 2-bromothiazole with sodium ethoxide. The ethoxide ion acts as a nucleophile, displacing the bromide ion on the electron-deficient thiazole ring.

Reaction Scheme:

(2-Bromothiazole) + NaOCH₂CH₃ → (this compound) + NaBr

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromothiazole

-

Sodium metal

-

Anhydrous ethanol

-

Dry diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to anhydrous ethanol at 0°C. The reaction is exothermic and produces hydrogen gas. Allow the mixture to stir until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Reaction: To the freshly prepared sodium ethoxide solution, add 2-bromothiazole dropwise at room temperature with continuous stirring.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature and carefully quench with water.

-

Reduce the volume of the solvent using a rotary evaporator.

-

Transfer the residue to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer sequentially with water and a saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution using a rotary evaporator.

-

Purify the resulting crude product by fractional distillation under reduced pressure to obtain pure this compound.[4]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The synthesized this compound is characterized by its physical properties and various spectroscopic methods to confirm its identity and purity.

Physical Properties

The physical properties of this compound are summarized in the table below. These constants are useful for preliminary identification and for assessing the purity of the synthesized compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇NOS | [5] |

| Molecular Weight | 129.18 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Boiling Point | 157-160 °C (at 760 mmHg) | [1] |

| Density | 1.133 g/mL (at 25 °C) | [1] |

| Refractive Index (n20/D) | 1.504 | [1] |

Spectroscopic Data

Spectroscopic analysis provides detailed structural information, confirming the successful synthesis of the target molecule.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.4 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~6.8 | Doublet | 1H | Thiazole H-5 |

| ~7.2 | Doublet | 1H | Thiazole H-4 |

¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -O-CH₂-CH₃ |

| ~68 | -O-CH₂ -CH₃ |

| ~110 | Thiazole C-5 |

| ~138 | Thiazole C-4 |

| ~168 | Thiazole C-2 |

Note: Predicted chemical shifts. Actual values may vary slightly based on solvent and experimental conditions.

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, place a drop of the purified this compound between two KBr or NaCl plates (neat film).

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

IR Spectral Data

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~2980-2850 | C-H stretch (sp³) | Ethyl group |

| ~1550-1450 | C=N and C=C stretch | Thiazole ring |

| ~1250-1050 | C-O stretch | Ether |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Data Acquisition: Inject the sample into a GC-MS system. The compound will be separated by the GC column and then ionized (typically by electron ionization) and detected by the mass spectrometer.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and major fragment ions.

Mass Spectrometry Data

| m/z Value | Interpretation |

| 129 | [M]⁺ Molecular ion |

| 101 | [M - C₂H₄]⁺ |

| 73 | [M - C₂H₄ - CO]⁺ or [C₃H₃NS]⁺ |

Note: Fragmentation data is based on typical electron ionization mass spectra for similar compounds. The base peak is often observed at m/z 101.[5][6]

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion

This guide has outlined a reliable method for the synthesis of this compound via nucleophilic aromatic substitution and has provided a comprehensive framework for its characterization. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers in synthetic chemistry, flavor science, and drug development. The successful synthesis and characterization rely on the careful execution of the described procedures and accurate interpretation of the resulting analytical data.

References

- 1. This compound | 15679-19-3 [chemicalbook.com]

- 2. Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents [patents.google.com]

- 5. This compound | C5H7NOS | CID 61809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thiazole, 2-ethoxy- [webbook.nist.gov]

2-Ethoxythiazole mechanism of action in biological systems

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action of 2-ethoxythiazole in biological systems. While this compound is well-documented as a flavorant and a versatile synthetic intermediate in the pharmaceutical and agrochemical industries, its direct biological effects, molecular targets, and influence on cellular signaling pathways remain largely unexplored in publicly accessible research.

Currently, this compound is primarily recognized for its utility as a building block in the synthesis of more complex, biologically active molecules, particularly in the development of antimicrobial agents.[1][2] Its thiazole ring structure is a common motif in many bioactive compounds, suggesting that this compound itself could possess latent biological activities. However, without dedicated studies, any discussion of its mechanism of action would be purely speculative.

This technical guide, therefore, pivots to an analysis of the known biological activities of the broader class of thiazole-containing compounds. This information may offer insights into potential, yet unverified, avenues of action for this compound and can serve as a foundation for future research. It is crucial to emphasize that the mechanisms described for these related compounds may not be representative of this compound.

The Thiazole Scaffold: A Hub of Biological Activity

Thiazole derivatives have been shown to exhibit a wide range of pharmacological effects, including anticancer and anti-inflammatory activities. Research on various substituted thiazoles has identified their ability to modulate key cellular signaling pathways.

Potential Signaling Pathways Modulated by Thiazole Derivatives

Studies on different thiazole-containing molecules have demonstrated interactions with several critical signaling pathways implicated in cell growth, proliferation, and inflammation. These include:

-

EGFR (Epidermal Growth Factor Receptor) Pathway: Some benzothiazole derivatives have been shown to downregulate EGFR protein levels, which can inhibit cancer cell growth.[3]

-

JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: This pathway is crucial for cytokine signaling and immune responses. Certain thiazole derivatives have been found to downregulate the expression of JAK and STAT3 genes.[3]

-

ERK/MAPK (Extracellular Signal-regulated Kinase/Mitogen-activated Protein Kinase) Pathway: This is a key pathway in cell proliferation and survival. Modulation of this pathway has been observed with some thiazole compounds.[3]

-

PI3K/Akt/mTOR (Phosphatidylinositol 3-kinase/Protein Kinase B/Mammalian Target of Rapamycin) Pathway: This is a central signaling pathway that regulates cell growth, survival, and metabolism. Inhibition of this pathway is a common mechanism for anticancer agents, and some thiazole derivatives have shown this activity.[3]

A generalized representation of how a hypothetical thiazole derivative might interact with these pathways is depicted below.

Quantitative Data on Thiazole Derivatives

While no quantitative data on the biological activity of this compound is available, studies on other thiazole compounds provide examples of the types of data that could be generated.

Table 1: Exemplar Anticancer Activity of a Thiazole Derivative

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

|---|

| Compound 4i (a novel thiazole derivative) | SaOS-2 (Human Osteosarcoma) | MTT Assay | 0.190 ± 0.045 µg/mL |[4] |

Note: This data is for a different thiazole derivative and is provided for illustrative purposes only.

Experimental Protocols for Investigating Biological Activity

To elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary. The following are examples of protocols that could be adapted from studies on related compounds.

In Vitro Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with varying concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample and can be used to determine if this compound affects the expression levels of key signaling proteins.

Methodology:

-

Cell Lysis: Treated and untreated cells are harvested and lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., EGFR, Akt, ERK).

-

Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Future Directions

The absence of data on the biological mechanism of this compound highlights a clear area for future research. Investigating its potential antimicrobial, anticancer, and anti-inflammatory properties through systematic in vitro and in vivo studies is warranted. Such studies would be the first step in determining if this readily available chemical intermediate has a future as a therapeutic agent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Ethoxythiazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Ethoxythiazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers standardized experimental protocols, and presents a logical workflow for the structural elucidation of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.15 | d | 1H | Thiazole H-5 |

| 6.75 | d | 1H | Thiazole H-4 |

| 4.40 | q | 2H | -O-CH₂ -CH₃ |

| 1.40 | t | 3H | -O-CH₂-CH₃ |

Note: Data is predicted based on typical chemical shifts for similar structures. The solvent is assumed to be CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 169.0 | Quaternary | Thiazole C-2 |

| 138.0 | Tertiary | Thiazole C-4 |

| 108.0 | Tertiary | Thiazole C-5 |

| 65.0 | Secondary | -O-CH₂ -CH₃ |

| 14.5 | Primary | -O-CH₂-CH₃ |

Note: Data is predicted based on typical chemical shifts for similar structures. The solvent is assumed to be CDCl₃.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (aromatic/heteroaromatic) |

| 2980-2850 | Strong | C-H stretch (aliphatic) |

| ~1550 | Medium | C=N stretch (thiazole ring) |

| ~1480 | Medium | C=C stretch (thiazole ring) |

| ~1250 | Strong | C-O stretch (asymmetric) |

| ~1050 | Strong | C-O stretch (symmetric) |

Note: Data is predicted based on characteristic group frequencies.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound [1][2]

| m/z | Relative Intensity | Assignment |

| 129 | High | [M]⁺ (Molecular Ion) |

| 101 | Base Peak | [M - C₂H₄]⁺ |

| 73 | High | [M - C₂H₄ - CO]⁺ or [C₃H₃NS]⁺ |

| 29 | Medium | [C₂H₅]⁺ |

Data obtained from the NIST Mass Spectrometry Data Center.[1][2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

¹H NMR Data Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a single-pulse ¹H spectrum with the following typical parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

-

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate all signals.

-

-

¹³C NMR Data Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse sequence (e.g., zgpg30).

-

Typical parameters:

-

Pulse Angle: 30°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 128 or more (due to the low natural abundance of ¹³C)

-

-

Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

-

Instrumentation:

-

An FT-IR spectrometer equipped with a single-reflection ATR accessory.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify and label the major absorption bands.

-

Correlate the observed bands with known functional group frequencies.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

A mass spectrometer, typically coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction. For direct infusion, a syringe pump can be used. Electron Ionization (EI) is a common ionization method for this type of molecule.

-

-

Data Acquisition (GC-MS with EI):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the components of the sample, and this compound will elute at a specific retention time.

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Typical EI source parameters:

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

-

The mass analyzer (e.g., a quadrupole) will scan a specified mass range (e.g., m/z 10-200).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural elucidation of a compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Discovery and History of 2-Ethoxythiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive overview of the discovery, history, synthesis, and applications of 2-Ethoxythiazole (CAS No. 15679-19-3), a heterocyclic compound of significant interest in the flavor, fragrance, and pharmaceutical industries. This document details the likely historical synthetic routes, provides a detailed experimental protocol for its preparation via nucleophilic aromatic substitution, and presents its physicochemical properties in a structured format. Furthermore, it explores the evolution of its applications, from a key flavoring agent to a versatile building block in medicinal chemistry. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate understanding.

Introduction

This compound is a synthetic organic compound characterized by a thiazole ring substituted with an ethoxy group at the 2-position. It is a colorless to pale yellow liquid known for its potent and complex aroma profile, often described as nutty, green, and herbaceous with sulfury undertones.[1] While it is widely recognized for its application as a flavoring agent in a variety of food products, its utility extends to the fragrance industry and as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The thiazole moiety is a key structural motif in numerous biologically active compounds, making this compound a valuable precursor in drug discovery and development.

Discovery and History

The synthesis of the core thiazole ring structure was first reported by Hantzsch and Weber in 1887. The most probable route for the initial synthesis of this compound is the nucleophilic substitution of a 2-halothiazole with an ethoxide, a reaction well-established in the early 20th century for the preparation of alkoxy-substituted heterocycles. While a specific pioneering publication for this compound has not been identified, the fundamental chemistry for its creation was in place during this period of burgeoning organic synthesis.

Its adoption as a flavoring agent likely occurred as the flavor industry grew and analytical techniques allowed for the identification and synthesis of compounds responsible for the complex aromas of natural products. Today, this compound is a well-established synthetic flavor ingredient.

Physicochemical and Regulatory Data

A summary of the key physicochemical properties and regulatory information for this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₅H₇NOS | [3] |

| Molecular Weight | 129.18 g/mol | [3] |

| CAS Number | 15679-19-3 | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Nutty, green, herbaceous, sulfury | [1][2] |

| Boiling Point | 157-160 °C (lit.) | [3] |

| Density | 1.133 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.504 (lit.) | [3] |

| Flash Point | 129 °F | [5] |

| Solubility | Slightly soluble in water | [4] |

| FEMA Number | 3340 | [6] |

| JECFA Number | 1056 | [6] |

Synthesis of this compound

The primary and most industrially viable method for the synthesis of this compound is through the nucleophilic aromatic substitution (SNAr) of a 2-halothiazole, typically 2-bromothiazole or 2-chlorothiazole, with sodium ethoxide.

General Reaction Scheme

The reaction proceeds via the attack of the ethoxide ion on the electron-deficient C2 position of the thiazole ring, which is activated by the adjacent nitrogen atom. The halide ion then serves as the leaving group.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from 2-bromothiazole and sodium ethoxide.

Materials:

-

2-Bromothiazole

-

Sodium metal

-

Anhydrous ethanol

-

Dry toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and drying tube

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add freshly cut sodium metal to anhydrous ethanol under a nitrogen atmosphere with stirring. The reaction is exothermic and should be controlled by the rate of sodium addition. Continue stirring until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Nucleophilic Substitution Reaction: To the freshly prepared sodium ethoxide solution, add 2-bromothiazole dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude this compound is then purified by fractional distillation under reduced pressure to yield a colorless to pale yellow liquid.

Applications

The applications of this compound have evolved from its primary use as a flavor and fragrance ingredient to a valuable building block in the synthesis of more complex molecules.

Flavor and Fragrance Industry

This compound is a key component in a wide array of flavor formulations, particularly for savory products. Its characteristic nutty and roasted notes enhance the taste of processed meats, soups, and snacks. In the fragrance industry, it is used to impart green and herbaceous notes to perfumes and other scented products.[2]

Pharmaceutical and Agrochemical Intermediate

The thiazole ring is a prevalent scaffold in many biologically active compounds. This compound serves as a versatile intermediate for the introduction of the 2-alkoxythiazole moiety into larger molecules. This is significant in the development of new pharmaceuticals and agrochemicals, where the thiazole ring can contribute to the biological activity of the final product. Its derivatives are being investigated for a range of therapeutic applications.

Conclusion

This compound, a compound with a rich history intertwined with the growth of the synthetic flavor industry, continues to be a molecule of significant interest. Its unique sensory properties have secured its place in the flavorist's and perfumer's palette. Beyond its traditional applications, its role as a chemical intermediate in the design and synthesis of novel bioactive molecules highlights its ongoing importance in the fields of medicinal and agricultural chemistry. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and applications, serving as a valuable resource for researchers and professionals in related fields.

References

2-Ethoxythiazole and its derivatives literature review

An In-depth Technical Guide to 2-Ethoxythiazole and its Derivatives in Drug Development

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of this compound and the broader class of thiazole derivatives, focusing on their synthesis, chemical properties, and applications in medicinal chemistry. Due to the limited specific literature on the biological activities of this compound derivatives, this review extends to representative examples from the well-studied thiazole family to illustrate the therapeutic potential of this essential scaffold.

Introduction to the Thiazole Scaffold

Thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, which serves as a core structural motif in a multitude of natural and synthetic compounds. Its presence in vital biomolecules like vitamin B1 (thiamine) and potent antibiotics like penicillin underscores its biological significance. The thiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability and its ability to engage in various non-covalent interactions with biological targets. Consequently, thiazole derivatives have been extensively explored and developed as therapeutic agents with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

This compound (CAS 15679-19-3) is a specific derivative recognized for its role as a versatile chemical intermediate and building block in the synthesis of pharmaceuticals and agrochemicals. Its ethoxy group can enhance solubility and reactivity, making it an attractive starting point for the development of novel bioactive compounds.

Physicochemical Properties of this compound

The fundamental properties of the parent compound, this compound, are summarized below. This data is essential for its use in synthetic chemistry, providing parameters for reaction conditions and purification.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇NOS | |

| Molecular Weight | 129.18 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 157-160 °C | |

| Density | 1.133 g/mL at 25 °C | |

| Refractive Index | n20/D 1.504 | |

| Flash Point | 54 °C (129.2 °F) | |

| Solubility | Slightly soluble in water | |

| Storage Temperature | 2-8°C |

Synthesis of Thiazole Derivatives

The most common and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887. This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide-containing compound. The flexibility of the Hantzsch synthesis allows for the introduction of various substituents onto the thiazole core by choosing appropriately functionalized starting materials.

General Synthesis Workflow

The reaction proceeds via an initial SN2 reaction between the nucleophilic sulfur of the thioamide and the α-carbon of the haloketone. This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

General workflow for the Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Hantzsch Synthesis of 2-Hydrazinyl Thiazole Derivatives

The following protocol is a representative example of the Hantzsch synthesis, adapted from established procedures for preparing bioactive thiazole derivatives.

Materials:

-

Aryl-substituted thiosemicarbazone (1.0 mmol)

-

2-bromo-4'-fluoroacetophenone (1.0 mmol)

-

Absolute ethanol

Procedure:

-

A mixture of the respective aryl-substituted thiosemicarbazone (1.0 mmol) and 2-bromo-4'-fluoroacetophenone (1.0 mmol) is prepared in a round-bottom flask containing absolute ethanol.

-

The reaction mixture is heated under reflux for 4-5 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate / 50% hexane). The reaction is considered complete upon the disappearance of the starting materials and the appearance of a single product spot.

-

Upon completion, the reaction mixture is allowed to cool to room temperature for approximately 30 minutes.

-

The precipitated solid product is collected by vacuum filtration.

-

The collected solid is washed with a small amount of cold ethanol to remove impurities.

-

The crude product is purified by recrystallization from ethanol to afford the final 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivative.

-

The final product is dried, and its structure and purity are confirmed by analytical methods such as NMR, IR, and Mass Spectrometry.

Applications in Drug Development

This compound and its parent scaffold are pivotal in modern drug discovery. The thiazole ring is considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity.

Role of the thiazole scaffold in a typical drug discovery workflow.

Pharmacological Activities of Thiazole Derivatives

While specific data for this compound derivatives is sparse, the broader family of thiazoles exhibits a remarkable range of biological activities. The following tables summarize quantitative data for representative thiazole derivatives, demonstrating the scaffold's potential.

Anticancer Activity

Thiazole derivatives have shown potent cytotoxic activity against a variety of human cancer cell lines. Many function as inhibitors of key enzymes involved in cell proliferation and survival.

| Compound Class/Derivative | Target Cell Line(s) | IC₅₀ (µM) | Reference(s) |

| 2-Aminothiazole Phenylamides | K562 (Leukemia) | 16.3 | |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | 0.8 | |

| 2,4-Disubstituted Thiazole Amides | HT29 (Colon Cancer) | 0.63 | |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl) acetamides | HeLa (Cervical Cancer) | 1.6 | |

| 2-aminobenzothiazole derivatives | Panc-1 (Pancreatic) | 43.08 |

Enzyme Inhibition Activity

Thiazole derivatives have been successfully designed as potent and selective inhibitors of various enzyme classes.

| Compound Class/Derivative | Target Enzyme | Inhibition (Kᵢ / IC₅₀) | Reference(s) |

| 2-Amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | Kᵢ = 0.008 µM | |

| 2-Amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Kᵢ = 0.129 µM | |

| 2-Amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Kᵢ = 0.083 µM | |

| Phenoxy Thiazole Derivatives | Acetyl-CoA Carboxylase 2 (ACC2) | IC₅₀ ≈ 9-20 nM | |

| Thiazole-methylsulfonyl Derivatives | Carbonic Anhydrase II (hCA II) | IC₅₀ = 39.16 µM | |

| Benzothiazole Tosylated Salt (BM3) | DNA Topoisomerase IIα | IC₅₀ = 39 nM |

Mechanism of Action of Thiazole-Based Agents

The therapeutic effects of thiazole derivatives are achieved through various mechanisms of action. A prominent example in cancer therapy is the inhibition of tubulin polymerization, which disrupts cell division. Other derivatives function by directly inhibiting specific enzymes in signaling pathways crucial for cancer cell growth.

Tubulin Polymerization Inhibition

Certain thiazole analogs act as antimitotic agents by interfering with the dynamics of microtubules. They bind to tubulin, preventing its polymerization into microtubules. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Mechanism of action for thiazole-based tubulin polymerization inhibitors.

Key Experimental Protocols: Biological Assays

Carbonic Anhydrase Inhibition Assay

This protocol is used to determine the in vitro inhibitory activity of compounds against human carbonic anhydrase (hCA) isoenzymes I and II.

Principle: The assay measures the inhibition of the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be quantified spectrophotometrically by measuring the absorbance change at 348-400 nm.

Materials:

-

Purified human carbonic anhydrase I and II isoenzymes

-

Tris-SO₄ buffer (pH 7.4)

-

4-Nitrophenyl acetate (NPA) substrate

-

Test compounds dissolved in DMSO

-

Spectrophotometer (plate reader or cuvette-based)

Procedure:

-

The esterase activity is measured by adding the enzyme to a solution containing the buffer and substrate.

-

To determine the inhibitory effect, the enzyme is first pre-incubated with various concentrations of the test compound (inhibitor) for a set period (e.g., 10 minutes) at room temperature.

-

The reaction is initiated by adding the NPA substrate to the enzyme-inhibitor mixture.

-

The absorbance is monitored at the appropriate wavelength (e.g., 348 nm) over time to determine the reaction rate.

-

A control reaction without any inhibitor is run in parallel (representing 100% enzyme activity).

-

The percentage of inhibition for each compound concentration is calculated relative to the control.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

The thiazole ring is an exceptionally valuable scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. While this compound is primarily recognized as a versatile synthetic intermediate, the extensive research into other thiazole derivatives highlights the immense potential for developing novel drugs based on this core structure. The documented anticancer and enzyme-inhibiting activities of various thiazole compounds provide a strong rationale for the future design and synthesis of novel this compound derivatives. The lack of specific biological data for this subclass represents a clear opportunity for further research, where the exploration of new derivatives could lead to the discovery of potent and selective therapeutic candidates.

An In-depth Technical Guide to the Solubility and Stability of 2-Ethoxythiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxythiazole is a heterocyclic compound with a distinct chemical structure that lends itself to a variety of applications, including as a flavoring agent and as a potential building block in the synthesis of pharmaceutical and agrochemical compounds. For drug development professionals, a thorough understanding of the physicochemical properties of any active pharmaceutical ingredient (API) or key intermediate is paramount. Solubility and stability are critical parameters that influence bioavailability, formulation development, storage conditions, and ultimately, the safety and efficacy of a drug product.

This technical guide provides a detailed overview of the current understanding of the solubility and stability of this compound. It is designed to be a valuable resource for researchers and scientists, offering not only a compilation of available data but also comprehensive experimental protocols to enable the generation of further critical information.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in different solvent systems and under various stress conditions.

| Property | Value | Reference |

| Molecular Formula | C₅H₇NOS | [1] |

| Molecular Weight | 129.18 g/mol | [2] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Odor | Strong, burnt, roasted, meat-like, nutty | [1] |

| Boiling Point | 157-160 °C at 760 mmHg | [2] |

| Density | 1.131-1.135 g/mL at 25 °C | [2] |

| Refractive Index | 1.498-1.502 at 20 °C | [2] |

| pKa (Predicted) | 3.32 ± 0.10 | [3] |

| LogP (Predicted) | 1.49 | [3] |

Solubility Profile of this compound

The solubility of a compound is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile, as well as in the design of appropriate formulations.

Qualitative and Predicted Solubility Data

Specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions and predicted values provide initial guidance.

| Solvent | Solubility | Reference |

| Water | Insoluble / Slightly soluble | [1] |

| Water (Predicted) | 3.96 g/L | [3] |

| Ethanol | Miscible at room temperature | [1] |

| Organic Solvents | Soluble | [1] |

Theoretical Solubility Considerations

The structure of this compound, featuring a polar thiazole ring and a nonpolar ethyl group, suggests a degree of solubility in both polar and non-polar organic solvents. The nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors, contributing to its solubility in protic solvents. The ethoxy group provides some lipophilicity, which would enhance solubility in less polar organic solvents. Its predicted pKa suggests it is a weak base, and its solubility in aqueous solutions is expected to be pH-dependent, with higher solubility at lower pH values where the thiazole nitrogen can be protonated.

Stability Profile of this compound

Understanding the chemical stability of a compound is crucial for determining its shelf-life, identifying potential degradation products, and ensuring the safety and quality of the final product.

General Stability Information

Safety data sheets and general chemical information indicate that this compound is generally stable under recommended storage conditions but is incompatible with certain reactive species.

| Condition | Stability/Incompatibility | Reference |

| General | Stable under recommended storage conditions (cool, dry, well-ventilated) | [4] |

| Strong Acids | Incompatible | [4] |

| Strong Bases | Incompatible | [4] |

| Strong Oxidizing Agents | Incompatible | [4] |

| Light | Store away from light | [5] |

| Heat | Avoid high temperatures | [4] |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated in the reviewed literature, knowledge of the chemistry of the thiazole ring allows for the postulation of potential degradation mechanisms under forced conditions.

-

Hydrolysis: The thiazole ring is generally stable to hydrolysis under neutral conditions. However, under strong acidic or alkaline conditions, cleavage of the ring could occur. The ethoxy group is an ether linkage, which is generally stable to hydrolysis but can be cleaved under harsh acidic conditions.

-

Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming sulfoxides or sulfones. The ring itself could also undergo oxidative degradation.

-

Photodegradation: Thiazole-containing compounds with aromatic substituents have been shown to be susceptible to photodegradation, potentially involving singlet oxygen and leading to complex rearrangements and cleavage of the thiazole ring.

-

Thermal Degradation: At elevated temperatures, decomposition of the molecule is expected, potentially leading to the cleavage of the ethoxy group and fragmentation of the thiazole ring.

Experimental Protocols

To address the lack of quantitative data, the following detailed experimental protocols are provided as a guide for researchers to determine the solubility and stability of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, propylene glycol, isopropanol, methanol, acetonitrile, etc.)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Validated analytical method (e.g., HPLC-UV, GC-FID)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The equilibration time should be established experimentally by sampling at different time points until the concentration in solution remains constant.

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, either centrifuge the aliquot at high speed or filter it through a syringe filter.

-

Accurately dilute the clear filtrate or supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

Calculate the solubility in units such as mg/mL or g/100mL.

Workflow for solubility determination.

Forced Degradation Studies

Forced degradation (stress testing) studies are conducted to identify the likely degradation products of a drug substance, which can help in establishing degradation pathways and developing stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions.

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

-

For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for analysis (e.g., 100 µg/mL).

-

Expose the solutions to the stress conditions for a defined period, taking samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

At each time point, neutralize the sample if necessary and dilute it to the initial concentration with a suitable solvent.

-

Analyze the samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the remaining this compound and detect any degradation products.

-

A control sample, protected from the stress condition, should be analyzed in parallel.

Specific Stress Conditions:

-

Acid Hydrolysis:

-

Stressor: 0.1 M to 1 M Hydrochloric Acid (HCl)

-

Temperature: Room temperature and elevated temperature (e.g., 60 °C)

-

Neutralization: Add an equivalent amount of sodium hydroxide (NaOH).

-

-

Base Hydrolysis:

-

Stressor: 0.1 M to 1 M Sodium Hydroxide (NaOH)

-

Temperature: Room temperature and elevated temperature (e.g., 60 °C)

-

Neutralization: Add an equivalent amount of hydrochloric acid (HCl).

-

-

Oxidative Degradation:

-

Stressor: 3% to 30% Hydrogen Peroxide (H₂O₂)

-

Temperature: Room temperature

-

Note: The reaction can be quenched by adding a small amount of a strong reducing agent if necessary, or by dilution.

-

-

Thermal Degradation:

-

Condition: Expose the solid this compound and a solution of the compound to elevated temperatures (e.g., 60 °C, 80 °C) in a calibrated oven.

-

-

Photostability:

-

Condition: Expose the solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to differentiate between thermal and photodegradation.

-

Workflow for a comprehensive forced degradation study.

Conclusion

While specific quantitative data for the solubility and stability of this compound is limited in the public domain, this technical guide provides a foundational understanding based on its physicochemical properties and the behavior of related compounds. The qualitative data indicates good solubility in organic solvents and stability under standard conditions, but potential for degradation under harsh acidic, basic, oxidative, and photolytic stress. The detailed experimental protocols provided herein offer a clear pathway for researchers to generate the necessary quantitative data to fully characterize this compound for its intended applications in drug development and other scientific fields. The generation of such data will be invaluable for robust formulation development, establishment of appropriate storage conditions, and ensuring the overall quality and safety of any product containing this compound.

References

- 1. This compound | C5H7NOS | CID 61809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-乙氧基噻唑 ≥99%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 3. Showing Compound this compound (FDB021198) - FooDB [foodb.ca]

- 4. synerzine.com [synerzine.com]

- 5. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 2-Ethoxythiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Ethoxythiazole (C₅H₇NOS) is a colorless to pale yellow liquid with a characteristic nutty and roasted aroma. Its molecular structure, featuring a thiazole ring substituted with an ethoxy group, provides multiple reactive sites, making it a valuable precursor in organic synthesis. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the electronic structure, molecular geometry, and other physicochemical properties of molecules like this compound.[7] Such in silico analyses are instrumental in the early stages of drug discovery and material science for predicting molecular behavior and guiding experimental design.

This guide will detail the theoretical background, computational protocols, and expected data presentation for a comprehensive quantum chemical study of this compound.

Theoretical Framework for Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems, such as molecules. It is based on the principle that the energy of a system can be determined from its electron density. For molecules like this compound, DFT calculations can predict a wide range of properties.

A typical computational workflow for analyzing this compound would involve the following steps:

Computational Methodology

Software

Quantum chemical calculations are typically performed using specialized software packages such as Gaussian, ORCA, or GAMESS. These programs allow for the implementation of various theoretical models and basis sets.

Level of Theory and Basis Set

The choice of the density functional and basis set is critical for obtaining accurate results. For thiazole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational cost. A common basis set for such molecules is the 6-311++G(d,p), which provides a flexible description of the electron distribution.

Geometry Optimization

The first step in the computational analysis is to determine the most stable 3D conformation of the this compound molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data.

Electronic Property Calculations

With the optimized geometry, various electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.

-

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in the molecule, providing insight into the local electronic environment.

Predicted Physicochemical and Quantum Chemical Properties

While specific calculated data for this compound is not available, the following tables present a summary of known experimental properties and representative theoretical data based on similar thiazole derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₇NOS | [8][9] |

| Molecular Weight | 129.18 g/mol | [8][10] |

| Boiling Point | 157-160 °C | [8][10] |

| Density | 1.133 g/mL at 25 °C | [10] |

| Refractive Index | n20/D 1.504 | [8] |

Table 2: Representative Calculated Quantum Chemical Parameters (Illustrative)

| Parameter | Predicted Value (Illustrative) |

| Optimized Geometric Parameters | |

| C2-N3 Bond Length | ~1.32 Å |

| C4-C5 Bond Length | ~1.37 Å |

| S1-C2 Bond Length | ~1.76 Å |

| C2-O6 Bond Length | ~1.35 Å |

| Electronic Properties | |

| HOMO Energy | -6.5 eV to -7.5 eV |

| LUMO Energy | -0.5 eV to -1.5 eV |

| HOMO-LUMO Gap | ~6.0 eV |

| Dipole Moment | 2.0 - 3.0 Debye |

| Thermodynamic Properties | |

| Zero-point vibrational energy | ~70 kcal/mol |

| Enthalpy | ~75 kcal/mol |

| Gibbs Free Energy | ~50 kcal/mol |

Note: The values in Table 2 are illustrative and based on typical results for similar molecules calculated at the B3LYP/6-311++G(d,p) level of theory. Actual values for this compound would require specific calculations.

Experimental Protocols for Validation

To validate the results of quantum chemical calculations, experimental data is essential. The following are key experimental techniques that would be employed.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: The experimental vibrational spectra obtained from FT-IR and Raman spectroscopy would be compared with the calculated spectra. This comparison helps in the assignment of vibrational modes and confirms the accuracy of the optimized molecular geometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. Theoretical NMR chemical shifts can be calculated and compared with experimental data to validate the electronic structure.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides precise measurements of bond lengths and angles. This data serves as a benchmark for validating the calculated equilibrium geometry.

Signaling Pathways and Biological Interactions

While this compound is primarily known for its sensory properties and as a chemical intermediate, many thiazole-containing compounds exhibit significant biological activity. Computational docking studies could be employed to investigate the potential interactions of this compound with biological targets.

The following diagram illustrates a general workflow for a molecular docking study.

Conclusion

This technical guide has outlined a comprehensive framework for the quantum chemical analysis of this compound. By employing Density Functional Theory, researchers can gain valuable insights into the molecular and electronic properties of this important compound. The methodologies described herein, from geometry optimization and vibrational analysis to the prediction of electronic properties, provide a robust protocol for in silico investigation. While specific computational data for this compound is yet to be extensively published, the approaches detailed in this guide, based on established practices for similar molecules, offer a clear path forward for future research. The integration of these computational studies with experimental validation will undoubtedly lead to a deeper understanding of this compound's chemical behavior and potential applications.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C5H7NOS | CID 61809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thiazole, 2-ethoxy- [webbook.nist.gov]

- 10. chembk.com [chembk.com]

Exploring the Biological Frontier: A Technical Guide to the Activity of Novel Thiazole Analogs

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1] Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of biological activities. This technical guide delves into the burgeoning field of novel thiazole analogs, with a particular focus on their promising anticancer and antimicrobial properties. While the broader class of thiazole derivatives has been extensively studied, this paper will also touch upon the potential of specific subclasses, such as 2-ethoxythiazole analogs, as valuable intermediates in the synthesis of bioactive molecules.[2] We will explore the synthesis, biological evaluation, and mechanisms of action of these compounds, providing researchers with the detailed information necessary to advance their own drug discovery efforts.

Anticancer Activity of Thiazole Analogs

Thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3] Their mechanisms of action are diverse and include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[3][4]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of several recently developed thiazole analogs against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |

| 5b | MCF-7 (Breast) | 0.48 ± 0.03 | Colchicine | 9.1 |

| 5b | A549 (Lung) | 0.97 ± 0.13 | Colchicine | - |

| 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | - | - |

| 3c | MCF-7 (Breast) | 13.66 | Staurosporine | 6.77 |

| 4 | MCF-7 (Breast) | 5.73 | Staurosporine | 6.77 |

| 8 | MCF-7 (Breast) | 3.36 ± 0.06 (µg/mL) | Staurosporine | 5.25 (µg/mL) |

| 5k | MDA-MB-231 (Breast) | 0.176 | - | - |

Table 1: In Vitro Cytotoxic Activity of Novel Thiazole Analogs[5][6][7][8][9]

Antimicrobial Activity of Thiazole Analogs

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of new antimicrobial agents. Thiazole derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[10][11]

Quantitative Antimicrobial Activity Data

The table below presents the minimum inhibitory concentration (MIC) values for several thiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| 37c | Various Bacteria | 46.9 - 93.7 | - | - |

| 37c | Various Fungi | 5.8 - 7.8 | - | - |

| 11 (amino substituted) | Various Bacteria & Fungi | 6.25 - 12.5 | - | - |

| 17 | E. coli | - (Better than Kanamycin B) | Kanamycin B | - |

| 43 | A. fumigatus | 0.03 | Amphotericin B | 0.12 |

| - | M. tuberculosis H37Ra | 3.13 | - | - |

Table 2: In Vitro Antimicrobial Activity of Novel Thiazole Analogs[10][12][13]

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following sections outline the methodologies for key experiments cited in the evaluation of thiazole analogs.

Synthesis of Thiazole Analogs

A common and versatile method for the synthesis of the thiazole nucleus is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide.

General Procedure for Hantzsch Thiazole Synthesis:

-

An α-haloketone (1 mmol) and a thioamide (1.2 mmol) are dissolved in a suitable solvent, such as ethanol or dimethylformamide.

-

The reaction mixture is heated to reflux for a specified period, typically ranging from 2 to 24 hours, and the progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, often by recrystallization from an appropriate solvent or by column chromatography on silica gel, to yield the desired thiazole derivative.

Note: Reaction conditions, including solvent, temperature, and reaction time, may vary depending on the specific substrates used.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

-

Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

The cells are then treated with various concentrations of the test compounds (thiazole analogs) and a vehicle control.

-

Following a 48-hour incubation period, the treatment medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

-

The plate is incubated for an additional 4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.

-

The MTT solution is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Each well is then inoculated with a standardized suspension of the target microorganism.

-

The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-